- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240

Cas no 91-73-6 (N,N-Dibenzylaniline)

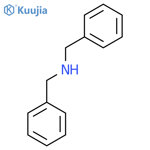

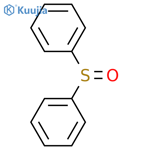

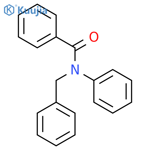

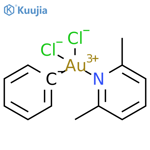

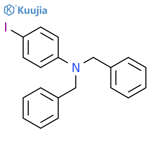

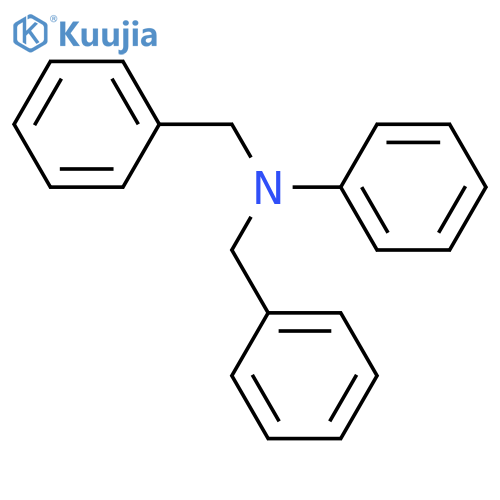

N,N-Dibenzylaniline structure

Nombre del producto:N,N-Dibenzylaniline

Número CAS:91-73-6

MF:C20H19N

Megavatios:273.371565103531

MDL:MFCD00022015

CID:81765

PubChem ID:87566882

N,N-Dibenzylaniline Propiedades químicas y físicas

Nombre e identificación

-

- N,N-Dibenzylaniline

- Dibenzylaniline

- N-Phenyldibenzylamine

- Aniline, N,N-dibenzyl-

- Dibenzylamine, N-phenyl-

- Benzenamine, N,N-bis(phenylmethyl)-

- Dibenzylaniline, N,N-bis(phenylmethyl)-

- ISGXOWLMGOPVPB-UHFFFAOYSA-N

- Dibenzylanilin

- NSC6243

- bisbenzylphenylamine

- Aniline, dibenzyl-

- Aniline,N-dibenzyl-

- N,N-dibenzyl-aniline

- N,N-dibenzylbenzenamine

- Maybridge1_002598

- Opre

- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)

- NSC 6243

- N,N-Dibenzylaniline , 99%

- MFCD00022015

- EINECS 202-093-5

- HMS548O02

- N-Phenyl-N-(phenylmethyl)benzenemethanamine

- Benzenamine,N-bis(phenylmethyl)-

- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-

- DTXSID5059030

- D0154

- CDS1_000310

- Oprea1_063741

- AI3-00848

- 6GF9B456WW

- NSC-6243

- Dibenzylaniline,N-bis(phenylmethyl)-

- Aniline, N,N-bis(benzyl)-

- CS-0156317

- SCHEMBL43183

- N,N-Dibenzyl-N-phenylamine #

- NS00039407

- DivK1c_001350

- AKOS005444232

- D97707

- STK368412

- AS-57150

- UNII-6GF9B456WW

- DTXCID9048722

- 91-73-6

-

- MDL: MFCD00022015

- Renchi: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2

- Clave inchi: ISGXOWLMGOPVPB-UHFFFAOYSA-N

- Sonrisas: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1

Atributos calculados

- Calidad precisa: 273.15200

- Masa isotópica única: 273.15175

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 21

- Cuenta de enlace giratorio: 5

- Complejidad: 250

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 5.7

- Superficie del Polo topológico: 3.2

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Acicular or columnar crystals

- Denso: 1.0444

- Punto de fusión: 68.0 to 71.0 deg-C

- Punto de ebullición: 180°C/1mmHg(lit.)

- Punto de inflamación: 174 °C

- índice de refracción: 1.7500 (estimate)

- PSA: 3.24000

- Logp: 4.89340

- Disolución: Soluble in ether \ benzene \ hot ethanol and hot acetic acid. Insoluble in water

N,N-Dibenzylaniline Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36/37/39

- TSCA:Yes

- Términos de riesgo:R36/37/38

N,N-Dibenzylaniline Datos Aduaneros

- Código HS:2921420090

- Datos Aduaneros:

China Customs Code:

2921420090Overview:

2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Dibenzylaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 25g |

¥150.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 500g |

¥990.00 | 2024-04-15 | |

| abcr | AB140936-25 g |

N,N-Dibenzylaniline, 99%; . |

91-73-6 | 99% | 25g |

€47.50 | 2023-05-21 | |

| eNovation Chemicals LLC | D758381-300g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 300g |

$185 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |

N,N-Dibenzylaniline |

91-73-6 | 100g |

¥572.0 | 2021-09-08 | ||

| abcr | AB140936-500 g |

N,N-Dibenzylaniline, 99%; . |

91-73-6 | 99% | 500g |

€250.00 | 2023-05-21 | |

| 1PlusChem | 1P003SZ7-25g |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 25g |

$29.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 100g |

¥378.0 | 2023-09-02 | |

| Aaron | AR003T7J-25g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 25g |

$16.00 | 2025-01-22 | |

| Aaron | AR003T7J-10g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 10g |

$11.00 | 2024-07-18 |

N,N-Dibenzylaniline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Acetonitrile

Referencia

- Novel aryne chemistry in organic synthesis, 2006, , 67(11),

Métodos de producción 3

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt

Referencia

- Mesitylcopper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.7 Reagents: Sodium thiosulfate Solvents: Water

1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.7 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines, Organic Letters, 2013, 15(1), 172-175

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran

Referencia

- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A, 2009, , ,

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C

Referencia

- Palladium-Catalyzed Amination of Aryl Sulfoxides, Organic Letters, 2018, 20(4), 1134-1137

Métodos de producción 9

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt

1.2 rt → 100 °C; 18 h, 100 °C

1.2 rt → 100 °C; 18 h, 100 °C

Referencia

- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen, Organic Letters, 2012, 14(21), 5606-5609

Métodos de producción 11

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Toluene

1.2 Reagents: Potassium tert-butoxide

1.3 Solvents: Dichloromethane

1.2 Reagents: Potassium tert-butoxide

1.3 Solvents: Dichloromethane

Referencia

- Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides, Journal of Organic Chemistry, 2001, 66(4), 1403-1412

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt

1.2 Solvents: Toluene ; 15 h, 110 °C; cooled

1.2 Solvents: Toluene ; 15 h, 110 °C; cooled

Referencia

- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols, Chemistry - A European Journal, 2012, 18(45), 14510-14519

Métodos de producción 14

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C

Referencia

- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C

1.2 1.5 h, 80 °C; cooled

1.2 1.5 h, 80 °C; cooled

Referencia

- Aqueous-mediated N-alkylation of amines, European Journal of Organic Chemistry, 2007, (8), 1369-1377

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C

Referencia

- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes, Organometallics, 2021, 40(16), 2763-2767

Métodos de producción 19

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism, Nature Communications, 2022, 13(1),

Métodos de producción 21

Condiciones de reacción

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

Referencia

- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions, Synlett, 2017, 28(20), 2891-2895

Métodos de producción 22

Condiciones de reacción

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C

Referencia

- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism, Organic Letters, 2017, 19(3), 544-547

Métodos de producción 23

Condiciones de reacción

1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt

Referencia

- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst, Tetrahedron Letters, 2015, 56(1), 136-141

Métodos de producción 24

Condiciones de reacción

1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C

Referencia

- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines, Tetrahedron, 2009, 65(6), 1180-1187

Métodos de producción 25

Condiciones de reacción

1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt

1.2 1 h, rt

1.3 Solvents: Water ; rt

1.2 1 h, rt

1.3 Solvents: Water ; rt

Referencia

- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines, Journal of Organic Chemistry, 2015, 80(12), 6323-6328

Métodos de producción 26

Condiciones de reacción

1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran

Referencia

- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

Métodos de producción 27

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C

Referencia

- Transition-Metal-Free Electrophilic Amination of Arylboroxines, Organic Letters, 2012, 14(16), 4230-4233

Métodos de producción 28

Condiciones de reacción

1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C

Referencia

- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

Métodos de producción 29

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C

Referencia

- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217

Métodos de producción 30

Condiciones de reacción

1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C

Referencia

- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881

Métodos de producción 31

Condiciones de reacción

1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C

Referencia

- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds, Organic Letters, 2017, 19(21), 5768-5771

Métodos de producción 32

Condiciones de reacción

1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt

Referencia

- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons, Journal of Organic Chemistry, 2006, 71(1), 219-224

Métodos de producción 33

Condiciones de reacción

1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran

Referencia

- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

Métodos de producción 34

Condiciones de reacción

1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Methanol

1.2 -

1.3 Reagents: Methanol

Referencia

- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines, Journal of Organic Chemistry, 1995, 60(9), 2677-82

Métodos de producción 35

Condiciones de reacción

1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C

Referencia

- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-Nucleophiles, Advanced Synthesis & Catalysis, 2010, 352(17), 2993-3000

Métodos de producción 36

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C

Referencia

- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362

Métodos de producción 37

Métodos de producción 38

Condiciones de reacción

1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt

Referencia

- Catalyst-free photodecarbonylation of ortho-amino benzaldehydes, Green Chemistry, 2020, 22(11), 3421-3426

Métodos de producción 39

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux

Referencia

- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents, Medicinal Chemistry Research, 2013, 22(10), 4610-4614

Métodos de producción 40

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C

Referencia

- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240

Métodos de producción 41

Condiciones de reacción

1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran

Referencia

- Catalytic electrophilic amination reactions, 2007, , 68(6),

Métodos de producción 42

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C

Referencia

- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives, Tetrahedron Letters, 2018, 59(38), 3467-3472

Métodos de producción 43

Métodos de producción 44

Condiciones de reacción

1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C

Referencia

- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives, Tetrahedron Letters, 2017, 58(2), 137-141

Métodos de producción 45

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C

Referencia

- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst, Catalysis Letters, 2020, 150(6), 1669-1678

Métodos de producción 46

Condiciones de reacción

1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt

Referencia

- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades, Angewandte Chemie, 2019, 58(15), 5003-5007

Métodos de producción 47

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions, Chinese Chemical Letters, 2022, 33(1), 288-292

Métodos de producción 48

Condiciones de reacción

1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt

Referencia

- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

Métodos de producción 49

Condiciones de reacción

1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C

Referencia

- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst, Journal of Molecular Structure, 2020, 1219,

Métodos de producción 50

Condiciones de reacción

1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt

1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt

Referencia

- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol, Organic Letters, 2007, 9(8), 1521-1524

Métodos de producción 51

Condiciones de reacción

1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C

Referencia

- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25

Métodos de producción 52

Métodos de producción 53

Métodos de producción 54

Métodos de producción 55

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C

1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt

1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C

1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt

1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C

Referencia

- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds, Journal of the American Chemical Society, 2021, 143(36), 14422-14427

Métodos de producción 56

Condiciones de reacción

1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt

Referencia

- A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent, Journal of Organic Chemistry, 2021, 86(1), 1246-1252

Métodos de producción 57

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C

Referencia

- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes, Angewandte Chemie, 2016, 55(41), 12868-12872

Métodos de producción 58

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt

1.3 Reagents: Water

Referencia

- Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines, Angewandte Chemie, 2012, 51(15), 3642-3645

Métodos de producción 59

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt

Referencia

- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation, Chemical Science, 2021, 12(5), 1915-1923

Métodos de producción 60

Métodos de producción 61

Condiciones de reacción

1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt

Referencia

- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749

N,N-Dibenzylaniline Raw materials

- Diphenyl sulfoxide

- Benzyl alcohol

- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-

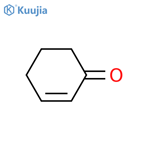

- cyclohex-2-en-1-one

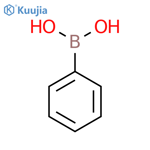

- Phenylboronic acid

- Diphenylzinc

- Boroxin,2,4,6-triphenyl-

-

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- 2-(Dimethylphenylsilyl)benzyl alcohol

- N-benzyl-N-phenylbenzamide

- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-

- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine

- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-

- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt

- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-

- N,1-diphenylmethanimine

- Benzaldehyde

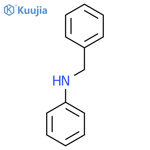

- N-Benzylaniline

- Dibenzylamine

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-

N,N-Dibenzylaniline Preparation Products

N,N-Dibenzylaniline Literatura relevante

-

Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759

-

Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066

-

Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476

-

Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328

-

Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos fenilbencaminas

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Fenilmetilaminas fenilbencaminas

- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas

91-73-6 (N,N-Dibenzylaniline) Productos relacionados

- 3074-46-2(1-Benzyl-4-phenylpiperazine)

- 614-30-2(N-Benzyl-N-methylaniline)

- 103-32-2(N-Benzylaniline)

- 16154-69-1(4-(4-benzylpiperazin-1-yl)aniline)

- 40336-81-0(4-(Aminomethyl)-N,N-diethylaniline)

- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)

- 694472-71-4(1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE)

- 1005788-30-6(5-Ethoxy-2-methyl-2H-pyrazole-3-carboxylic acid)

- 936249-99-9(2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene)

- 42390-64-7(1-cyclopropylethanamine;hydrochloride)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-73-6)N,N-DIBENZYLANILINE

Pureza:99%

Cantidad:200KG

Precio ($):Informe

Jiangsu Xinsu New Materials Co., Ltd

(CAS:91-73-6)

Pureza:99%

Cantidad:25KG,200KG,1000KG

Precio ($):Informe